molecular formula C11H12ClN3O2 B2615033 tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate CAS No. 1351094-00-2

tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2615033
CAS No.: 1351094-00-2
M. Wt: 253.69
InChI Key: ZRISKYMQDIAOHD-UHFFFAOYSA-N
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Description

“tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate” is a chemical compound with the molecular formula C11H12ClN3O2 . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrolopyrimidine core with a chlorine atom at the 4-position and a tert-butyl ester at the 6-position . The exact 3D conformer and other structural details can be found in databases like PubChem .


Chemical Reactions Analysis

The chemical reactivity of “this compound” would be influenced by its functional groups. The chlorine atom could potentially undergo nucleophilic substitution reactions, while the carboxylate ester could be hydrolyzed under acidic or basic conditions . More specific reactions would depend on the reaction conditions and the presence of other reagents.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 253.68 g/mol, a computed XLogP3-AA of 2.8, and a topological polar surface area of 57 Ų . It has no hydrogen bond donors and four hydrogen bond acceptors .

Scientific Research Applications

Synthetic Pathways and Catalysis

tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a significant precursor in the synthesis of pyrimidine derivatives, which are pivotal in the pharmaceutical industry due to their broad synthetic applications and bioavailability. The compound's utility in creating diverse medicinal molecules is highlighted through the employment of hybrid catalysts in multicomponent reactions. These processes leverage organocatalysts, metal catalysts, and green solvents, underscoring the compound's versatility in facilitating the synthesis of complex structures essential for drug development (Parmar, Vala, & Patel, 2023).

Role in Heterocyclic Chemistry

The pyrimidine core, a structural motif common in many natural and synthetic compounds, exhibits a range of pharmacological activities. The synthesis of pyrimidine derivatives, including those utilizing this compound, contributes significantly to the development of new medications. These derivatives have shown promise in various therapeutic areas, including anti-inflammatory, antibacterial, and anticancer applications. The exploration of novel synthetic routes and the understanding of structure-activity relationships (SARs) are critical for expanding the medicinal applications of pyrimidine-based compounds (Rashid et al., 2021).

Optoelectronic Materials

Pyrimidine derivatives, including those synthesized from this compound, find applications in the development of optoelectronic materials. The incorporation of pyrimidine and quinazoline fragments into π-extended conjugated systems has been shown to significantly enhance the properties of organic light-emitting diodes (OLEDs), including the efficiency of red phosphorescent OLEDs. These materials are of great interest for their potential in creating advanced electronic devices and sensors, demonstrating the compound's contribution beyond pharmaceuticals into materials science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Synthetic Methodologies for Drug Precursors

An example of the compound's application in synthetic methodologies is its role in the synthesis of vandetanib, a tyrosine kinase inhibitor used in cancer therapy. The review of various synthetic routes for vandetanib highlights the importance of this compound as a precursor in developing efficient, scalable manufacturing processes for complex pharmaceutical agents. This underscores the importance of innovative synthetic strategies in the production of clinically relevant drugs (Mi, 2015).

Future Directions

The future directions for “tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate” could involve further exploration of its biological activities and potential applications in life science research. Additionally, more detailed studies on its synthesis, reactivity, and mechanism of action could provide valuable insights .

Properties

IUPAC Name

tert-butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O2/c1-11(2,3)17-10(16)7-4-6-8(12)13-5-14-9(6)15-7/h4-5H,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRISKYMQDIAOHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=C(N1)N=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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